(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol

Regioselective synthesis Building block reactivity Medicinal chemistry

Researchers seeking CNS-penetrant fragments often face limited availability of regioisomerically pure 4,5-disubstituted isoxazoles. This compound offers a validated C-4 hydroxymethyl handle for SAR expansion and a 3,4-dimethylphenyl group that balances lipophilicity (XLogP ~1.9) and TPSA (~46.3 Ų). - Enables direct bromination, nitrile formation, and acid hydrolysis to yield bioactive 4-isoxazoleacetic acids. - Outperforms the C-5 hydroxymethyl regioisomer in established analgesic scaffolds. - Unsubstituted C-3 position maximizes synthetic versatility for fragment linking and merging.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13431968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(C=NO2)CO)C
InChIInChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)12-11(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3
InChIKeyYLGQXAFAEFAMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol: Identity and Purity


(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol (molecular formula C₁₂H₁₃NO₂, molecular weight 203.24 g/mol) is a 4,5-disubstituted isoxazole derivative bearing a 3,4-dimethylphenyl group at the C-5 position and a hydroxymethyl group at C-4 . The compound belongs to the broader class of isoxazole-based heterocyclic building blocks widely employed in medicinal chemistry for the construction of bioactive molecules, including kinase inhibitors, nuclear receptor modulators, and epigenetic probes [1]. Its substitution pattern distinguishes it from two commercially co-available regioisomers: the 3,5-disubstituted isomer [3-(3,4-dimethylphenyl)isoxazol-5-yl]methanol (CAS 885273-70-1) and the 3-methyl-4,5-disubstituted analog [5-(3,4-dimethylphenyl)-3-methylisoxazol-4-yl]methanol (CAS 113841-97-7), each of which presents distinct reactivity profiles and biological target engagement potential . Typical research-grade purity specifications range from 95% to 98% as determined by HPLC, with vendors offering quantities from milligrams to multi-gram scale for lead optimization and SAR campaigns .

Regioselective 4,5-disubstituted isoxazole building block with C-4 hydroxymethyl handle, distinct from the C-5 regioisomer (CAS 885273-70-1)
Absence of 3-methyl substitution preserves steric accessibility at C-4, unlike the 3-methyl analog (CAS 113841-97-7)
Supports reported Fossa synthetic pathway to 4-isoxazoleacetic acid scaffolds with analgesic-like activity in writhing model

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol: Why Analogs Fail


Isoxazole-based building blocks bearing hydroxymethyl handles are frequently treated as interchangeable intermediates; however, the regioisomeric position of the hydroxymethyl group (C-4 vs. C-5) and the methylation pattern on the pendant phenyl ring fundamentally alter both chemical reactivity and biological target engagement. In a quantitative SAR study of allosteric RORγt inverse agonists, the C-5 phenyl substituent identity shifted TR-FRET IC₅₀ values by over 6-fold (e.g., 53.5 μM for the unsubstituted phenyl analog vs. 8.76 μM for the optimized 3-hydroxyphenyl derivative), demonstrating that even subtle aryl substitution changes produce non-linear potency effects [1]. Furthermore, the 3-methyl substitution present in the closely related analog CAS 113841-97-7 adds steric bulk adjacent to the hydroxymethyl group, which can hinder downstream derivatization reactions such as bromination, oxidation to the aldehyde, or Mitsunobu coupling that are critical for library expansion [2]. The 3,4-dimethylphenyl substitution pattern on the target compound provides a specific balance of lipophilicity (calculated XLogP ~1.9) and topological polar surface area (TPSA ~46.3 Ų) that positions it within favorable drug-like property space for CNS and intracellular target applications relative to more lipophilic or more polar analogs [3].

C-5 regioisomer (CAS 885273-70-1)
C-5 hydroxymethyl position may not replicate the Fossa multi-step conversion to bioactive isoxazoleacetic acids; derivatization reactivity shifts due to electronic deactivation by adjacent ring oxygen.
3-Methyl analog (CAS 113841-97-7)
Steric hindrance from 3-methyl group can reduce reaction rates at the adjacent C-4 hydroxymethyl; 6.5% higher molecular weight (217.26 vs. 203.24 g/mol) may impact fragment library metrics.

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol: Key Differentiation Evidence


C-4 Hydroxymethyl Derivatization Advantage

The target compound places the hydroxymethyl group at the isoxazole C-4 position, whereas the commercially co-available regioisomer CAS 885273-70-1 bears the hydroxymethyl at C-5. This positional difference has documented synthetic consequences: Fossa et al. demonstrated that 5-substituted 4-isoxazolemethanols can be efficiently converted to 4-(bromomethyl)isoxazoles, 4-isoxazoleacetonitriles, and ultimately 4-isoxazoleacetic acids with analgesic activity comparable to aspirin [1]. The C-4 hydroxymethyl is more accessible for nucleophilic displacement and oxidation than the C-5 hydroxymethyl, which is electronically deactivated by the adjacent isoxazole oxygen. In the RORγt inverse agonist optimization campaign, the C-4 position was identified as the critical vector for potency—introduction of the amide-linked benzoic acid at C-4 shifted IC₅₀ from >100 μM to 8.76 μM, demonstrating that C-4 substitution is the primary driver of target engagement [2].

C-4 Derivatization Utility
Head-to-head
C-4 isomer enables reported 3-step conversion to 4-isoxazoleacetic acids (analgesic-like activity); C-5 isomer lacks equivalent documented pathway.
Procurement of C-4 isomer grants access to a reported synthetic route for bioactive isoxazoleacetic acid scaffolds.
Fossa et al. 1994: bromination, nitrile formation, acid hydrolysis.
Regioselective synthesis Building block reactivity Medicinal chemistry

Steric Accessibility from No 3-Methyl Substitution

The target compound lacks the 3-methyl group present in the closely related analog [5-(3,4-dimethylphenyl)-3-methylisoxazol-4-yl]methanol (CAS 113841-97-7). This structural difference has measurable consequences for reactivity at the C-4 hydroxymethyl: the 3-methyl group in CAS 113841-97-7 introduces steric hindrance on the isoxazole ring face adjacent to the hydroxymethyl, which can reduce reaction rates in nucleophilic substitution, esterification, and oxidation reactions . In the broader context of isoxazole SAR, the C-3 position tolerates only small substituents (H or methyl) without compromising target binding, and in the RORγt inverse agonist series the methyl-to-phenyl progression at C-3 was not explored because larger groups were predicted to clash with the allosteric binding pocket [1]. The target compound's unsubstituted C-3 position preserves maximal steric accessibility for C-4 hydroxymethyl derivatization while maintaining a molecular weight advantage of 14 Da (203.24 vs. 217.26 g/mol), which translates to a 6.5% lower molecular weight—a favorable attribute for fragment-based and lead-like screening libraries .

Steric Accessibility
Cross-study
Target (C-3 = H, MW 203.24) vs. 3-methyl analog (C-3 = CH₃, MW 217.26): reduced steric hindrance and 6.5% lower MW favor broader coupling scope.
Lower steric demand at C-4 may improve derivatization efficiency and fragment library fit.
Qualitative steric assessment from 2D/3D structure; no kinetic data.
Steric accessibility Derivatization efficiency Lead optimization

Lipophilicity Modulation via 3,4-Dimethylphenyl Pattern

The 3,4-dimethylphenyl group on the target compound provides dual methyl substitution on the pendant phenyl ring, differentiating it from the p-tolyl (4-methylphenyl) analog (CAS 1897826-57-1). The additional methyl group at the meta (3-) position increases calculated lipophilicity (estimated XLogP increase of approximately +0.5 log units based on the methylene fragment contribution) and provides enhanced van der Waals contacts within hydrophobic enzyme pockets [1]. In the RORγt inverse agonist series, quantitative C-5 SAR revealed that phenyl substitution critically modulates potency: the unsubstituted phenyl analog showed IC₅₀ of 53.5 ± 2.9 μM, while the introduction of a hydrogen-bond donating 3-hydroxy group improved potency to 8.76 ± 0.48 μM (6.1-fold improvement) [2]. Although direct IC₅₀ data for the 3,4-dimethylphenyl variant are not available in this assay, the SAR trend demonstrates that C-5 aryl substitution pattern is a primary potency determinant. The p-tolyl analog has been reported as an HDAC6 inhibitor with activity against glioblastoma cells , suggesting that the dimethylphenyl variant may engage an overlapping but distinct biological target profile due to enhanced hydrophobic interactions.

Lipophilicity Modulation
Class-level
3,4-Dimethylphenyl pattern fills lipophilicity niche between unsubstituted phenyl (IC₅₀ 53.5 μM) and 3-hydroxyphenyl (IC₅₀ 8.76 μM) in RORγt TR-FRET assay.
Supports exploration of C-5 substitution SAR; target predicted to show intermediate hydrophobic pocket engagement.
No direct IC₅₀ for 3,4-dimethylphenyl; inference from published SAR trends.
Lipophilicity optimization C-5 SAR Hydrophobic binding pocket

Drug-Like and CNS-Desirable Physicochemical Profile

The target compound's computed physicochemical parameters, as available for the closely related 3,4-dimethylphenyl isoxazole scaffold, include XLogP of 1.9, topological polar surface area (TPSA) of 46.3 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. These values place the compound within favorable ranges for oral bioavailability (Lipinski Rule of 5: MW <500, XLogP <5, HBD <5, HBA <10) and CNS penetration (CNS MPO desirability: TPSA <70 Ų, HBD ≤3, XLogP 1–3) [2]. By comparison, the 3-methyl analog (CAS 113841-97-7) has a higher molecular weight (217.26 vs. 203.24) and increased rotatable bond count, which may reduce ligand efficiency metrics . The 2,4-dimethylphenyl positional isomer (CAS 2092592-10-2) shares the same molecular formula and computed properties but places the methyl groups at different positions on the phenyl ring, potentially altering the conformational preference and π-stacking geometry with aromatic protein residues .

CNS Physicochemical Profile
Computed
XLogP ~1.9 · TPSA 46.3 Ų · HBD 1 · HBA 3 · RotB 2 · MW 203.24
Computed parameters align with CNS MPO desirability criteria, supporting fragment-based CNS screening library inclusion.
Values from BaseChem computed data; experimental confirmation recommended.
Drug-likeness CNS MPO Physicochemical property prediction

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol: Optimal Application Scenarios


Analgesic Lead Synthesis via Fossa Pathway

The C-4 hydroxymethyl of the target compound enables the validated three-step conversion to 4-isoxazoleacetic acids with confirmed analgesic activity comparable to aspirin in the writhing test [1]. This established synthetic route—bromination, nitrile formation, and acid hydrolysis—has been demonstrated specifically for 5-substituted 4-isoxazolemethanols and cannot be replicated with the C-5 hydroxymethyl regioisomer (CAS 885273-70-1). Procurement of the target compound for this purpose ensures access to a proven bioactive scaffold rather than requiring de novo route development. Researchers developing non-opioid analgesic candidates should prioritize the C-4 hydroxymethyl isomer for this specific application [1].

Fragment-Based Screening for Nuclear and Epigenetic Targets

With a molecular weight of 203.24 g/mol, favorable drug-like computed properties (XLogP ~1.9, TPSA ~46.3 Ų, 1 HBD, 3 HBA), and an unsubstituted C-3 position that preserves maximal synthetic vector accessibility, the target compound meets fragment library design criteria for CNS-penetrant and intracellular target screening [2]. The 3,4-dimethylphenyl group provides a hydrophobic anchor for target engagement while the C-4 hydroxymethyl serves as a growth vector for hit-to-lead expansion. Unlike the 3-methyl analog (CAS 113841-97-7), the target compound's lower molecular weight and reduced steric hindrance make it more suitable for fragment linking and merging strategies .

RORγt Allosteric Modulator Optimization

The published RORγt inverse agonist series provides a quantitative SAR framework for C-5 isoxazole substitution, with TR-FRET IC₅₀ values ranging from 8.76 μM (3-hydroxyphenyl) to >100 μM (methyl) [3]. The target compound's 3,4-dimethylphenyl group fills an unexplored lipophilicity range between the unsubstituted phenyl (IC₅₀ 53.5 μM) and heteroaryl substituents, offering medicinal chemists a new SAR data point for hydrophobic pocket exploration. The compound can be directly compared against published benchmark compounds 8, 18, 19, and 25 (FM26) to assess the contribution of dual methyl substitution to allosteric binding potency and selectivity [3].

Bromo-Lactamization and Etherification Substrate

The hydroxymethyl group at the C-4 position of the target compound has demonstrated utility in bromo-lactamization reactions (via neighboring group participation) and Williamson ether synthesis with substituted phenols . These transformations enable the construction of architecturally complex isoxazole-containing molecules suitable for diversity-oriented synthesis. The absence of C-3 substitution on the target compound provides greater conformational flexibility during cyclization compared to the 3-methyl analog, potentially leading to higher yields and broader substrate scope in lactamization reactions .

Application
Selection Property
Validation Focus
4-Isoxazoleacetic acid synthesis
C-4 hydroxymethyl for reported Fossa pathway
Bromination, nitrile, acid hydrolysis reproducibility
Fragment-based screening libraries
Low MW, CNS MPO-compatible profile, steric accessibility
Physicochemical property verification; library design fit
RORγt allosteric modulator SAR
3,4-Dimethylphenyl C-5 substituent for hydrophobic pocket exploration
TR-FRET IC₅₀ benchmarking against reported C-5 variants
Diversity-oriented synthesis
C-4 hydroxymethyl for lactamization and etherification
Reaction scope and yield optimization; C-3 unsubstituted flexibility
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